molecular formula C21H19FN6O B11235637 N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11235637
M. Wt: 390.4 g/mol
InChI Key: UATNMQCZNLHOHA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorine-substituted phenyl group at the N-4 position, a morpholine ring at the C-6 position, and a phenyl group at the N-1 position. This scaffold is notable for its modular structure, which allows for tunable physicochemical and biological properties. The morpholine moiety enhances solubility and hydrogen-bonding capacity, while the 3-fluorophenyl group contributes to steric and electronic effects critical for target binding .

Properties

Molecular Formula

C21H19FN6O

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H19FN6O/c22-15-5-4-6-16(13-15)24-19-18-14-23-28(17-7-2-1-3-8-17)20(18)26-21(25-19)27-9-11-29-12-10-27/h1-8,13-14H,9-12H2,(H,24,25,26)

InChI Key

UATNMQCZNLHOHA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and morpholine groups. Key reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies.

Comparison with Similar Compounds

Key Observations :

  • N-1 Position : The phenyl group (target compound, PP3, 3f) is common, but bulky substituents like 2-chloro-2-phenylethyl (2a) may hinder membrane permeability .
  • C-6 Position: Morpholin-4-yl (target compound) improves solubility compared to methylthio (2a, logP ~4.58 vs.
  • N-4 Position : Fluorophenyl groups (3- or 4-substituted) balance lipophilicity and electronic effects. The 3-fluorophenyl in the target compound may offer steric advantages over 4-fluorophenyl (as in ) .

Physicochemical and Spectroscopic Comparisons

  • logP : The target compound’s logP (4.58) is higher than PP3 (unreported but likely lower due to lack of morpholine) but lower than methylthio-substituted analogs (e.g., 2a with methylthio and chloro groups) .
  • NMR Data :
    • The target compound’s morpholine moiety would show δ ~3.6–3.8 ppm (CH₂-O-CH₂) in ¹H NMR, distinct from methylthio (δ ~2.4 ppm in 2a) or piperidinyl groups .
    • The 3-fluorophenyl group exhibits a para-fluorine coupling pattern in ¹H NMR, differing from 4-fluorophenyl’s symmetrical splitting .
  • IR Spectroscopy : NH stretches (~3415 cm⁻¹ in 3f ) are consistent across analogs, but sulfur-containing groups (e.g., methylthio in 2a) show distinct C-S stretches .

Tables of Comparative Data

Table 1: Substituent Impact on logP and Molecular Weight

Compound logP Molecular Weight Key Substituents
Target Compound 4.58 386.46 Morpholin-4-yl, 3-Fluorophenyl
PP2 ~3.8* 341.81 1,1-Dimethylethyl, 4-Chlorophenyl
Compound 2a ~4.2* 430.35 Methylthio, 2-Chlorophenyl
N-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl) 4.58* 402.47 4-Methylpiperidin-1-yl, 4-Fluorophenyl

*Estimated based on structural analogs.

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